
Navenone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Navenone B is a member of styrenes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Strategies : Navenone B, a polyene natural product, has been a target for synthetic chemists. Li, Wang, and Qu (2014) developed a method for its synthesis using hot water as a mildly acidic catalyst to promote 1,n-rearrangement of allylic alcohols. This method enabled the efficient construction of this compound's polyene structure, demonstrating the practicality of water-promoted organic reactions (Li, Wang, & Qu, 2014).
Advanced Organic Synthesis Techniques : Mato and Echavarren (2019) reported the generation of donor RhII carbenes, leading to the development of an iterative synthesis of E-polyenes, which includes this compound. This study highlights the utility of these carbenes in complex organic syntheses (Mato & Echavarren, 2019).
Chemical Transformations : Burghart and Brückner (2011) explored Sn/Li exchange reactions in distannylated conjugated trienes and tetraenes, which enabled the incorporation of these structures into this compound. Their work contributes to our understanding of how specific chemical transformations can be utilized in the synthesis of complex natural products like this compound (Burghart & Brückner, 2011).
Biological Applications and Characteristics
- Alarm Pheromones in Marine Life : this compound was identified as one of the major compounds secreted by the marine opisthobranch Navanax inermis. This compound is part of a mixture that induces an avoidance-alarm response in other individuals of the same species, indicating its role as an alarm pheromone in marine ecosystems (Sleeper, Paul, & Fenical, 2004).
Propriétés
Numéro CAS |
62695-68-5 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
(3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C16H16O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h2-14H,1H3/b4-2+,5-3+,11-7+,12-8+ |
Clé InChI |
ZEWIVXFRPUFJSZ-TZMGHXHMSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C/C=C/C=C/C1=CC=CC=C1 |
SMILES |
CC(=O)C=CC=CC=CC=CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C=CC=CC=CC=CC1=CC=CC=C1 |
Synonymes |
navenone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
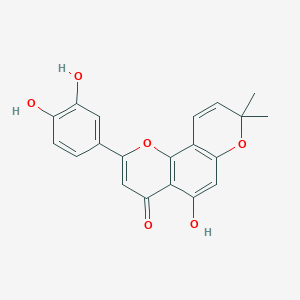
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)
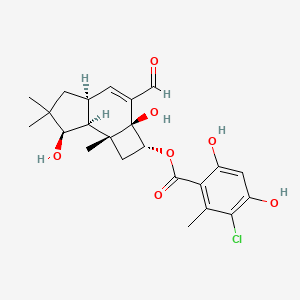
![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)
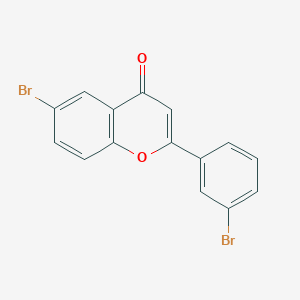
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

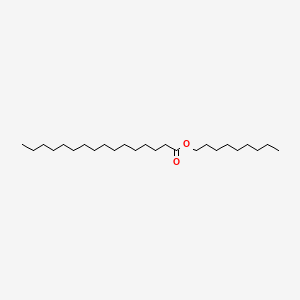
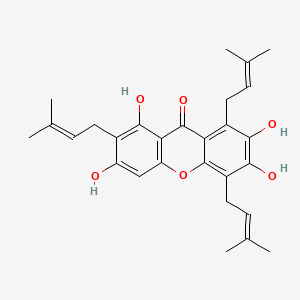
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)